Spironolactone and hydrochlorothiazide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

65272-36-8 |

|---|---|

Molekularformel |

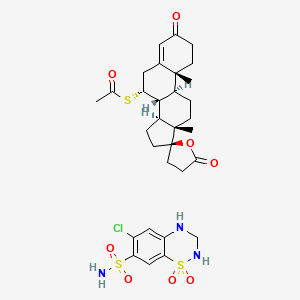

C31H40ClN3O8S3 |

Molekulargewicht |

714.3 g/mol |

IUPAC-Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

InChI |

InChI=1S/C24H32O4S.C7H8ClN3O4S2/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h12,17-19,21H,4-11,13H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13)/t17-,18-,19+,21+,22-,23-,24+;/m0./s1 |

InChI-Schlüssel |

RFNRSUBWOXSCLB-FXFKJASFSA-N |

SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Isomerische SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Kanonische SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Synonyme |

Aldactazide Aldozone buthiazide, spironolactone drug combination hydrochlorothiazide-spironolactone Spiridazide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synergistic Mechanism of Action of Spironolactone and Hydrochlorothiazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synergistic mechanism of action of the combination therapy of spironolactone (B1682167) and hydrochlorothiazide (B1673439), a cornerstone in the management of hypertension and edematous conditions. By elucidating their complementary pharmacological actions, this document provides a comprehensive resource for researchers, scientists, and drug development professionals.

Core Pharmacological Principles

The combination of spironolactone and hydrochlorothiazide leverages two distinct diuretic and antihypertensive mechanisms that, when used together, result in a more potent therapeutic effect with a mitigated side-effect profile, particularly concerning electrolyte balance.

Spironolactone , a potassium-sparing diuretic, is a competitive antagonist of the mineralocorticoid receptor (MR). By blocking the action of aldosterone (B195564) in the distal convoluted tubule and collecting ducts of the nephron, spironolactone inhibits the reabsorption of sodium and water, while simultaneously preventing the secretion of potassium.[1][2] This action is particularly beneficial in counteracting the potassium-wasting effects of other diuretics.

Hydrochlorothiazide , a thiazide diuretic, exerts its effect by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule.[3] This leads to increased excretion of sodium, chloride, and water, thereby reducing extracellular volume and plasma volume, which contributes to its antihypertensive effect.[4] However, this mechanism also leads to an increased loss of potassium in the urine.[5]

The synergy arises from their complementary actions on sodium and potassium handling in the kidneys. Hydrochlorothiazide's potent natriuretic effect is complemented by spironolactone's potassium-sparing properties, leading to a greater overall reduction in blood pressure while maintaining potassium homeostasis.[5]

Quantitative Efficacy from Clinical Trials

The enhanced efficacy of the combination therapy has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from studies comparing this compound as monotherapies and in combination for the treatment of essential hypertension.

Table 1: Effects on Blood Pressure

| Study (Year) | Treatment Group | N | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) | p-value |

| Walter et al. (1978) [6] | Spironolactone (100 mg/day) | 16 | 164 | -22 | 104 | -13 | <0.01 |

| Hydrochlorothiazide (100 mg/day) | 16 | 164 | -21 | 104 | -12 | <0.01 | |

| Spironolactone + Hydrochlorothiazide | - | - | Further significant fall | - | Further significant fall | - | |

| Multiple Studies Review | Spironolactone + Hydrochlorothiazide | - | - | Significant reduction | - | Significant reduction | <0.001 |

Table 2: Effects on Serum Potassium

| Study (Year) | Treatment Group | N | Baseline Serum K+ (mEq/L) | Change in Serum K+ (mEq/L) | Incidence of Hypokalemia (<3.5 mEq/L) | Incidence of Hyperkalemia (>5.5 mEq/L) |

| Unknown Study [5] | Hydrochlorothiazide alone | - | - | Decrease | 69% | - |

| Spironolactone alone (400 mg/day) | - | - | Increase | - | 5.5% | |

| Walter et al. (1978) [6] | Spironolactone | 16 | 4.2 | +0.3 | - | - |

| Hydrochlorothiazide | 16 | 4.2 | -0.5 | - | - |

Experimental Protocols of Key Studies

Understanding the methodologies of pivotal clinical trials is crucial for interpreting their findings. Below are detailed protocols from key studies investigating the combination of this compound.

Double-Blind, Crossover Trial in Essential Hypertension (Walter et al., 1978)[6]

-

Study Design: A single-blind, crossover trial.

-

Patient Population: 16 patients with untreated essential hypertension.

-

Inclusion Criteria: Patients with a diastolic blood pressure of 100-120 mmHg after a four-week placebo period.

-

Exclusion Criteria: Patients with secondary hypertension, severe cardiac, renal, or hepatic disease.

-

Treatment Protocol:

-

Four-week placebo run-in period.

-

Patients were then randomized to receive either spironolactone (50 mg twice daily) or hydrochlorothiazide (50 mg twice daily) for six weeks.

-

This was followed by a four-week washout period with a placebo.

-

Patients then crossed over to the alternate treatment for another six weeks.

-

Finally, a combination of spironolactone (50 mg twice daily) and alpha-methyldopa (250 mg three times a day) or hydrochlorothiazide (50 mg twice a day) and alpha-methyldopa (250 mg three times a day) was administered.

-

-

Measurements: Blood pressure was measured at two-week intervals. Serum electrolytes, urea, creatinine, and uric acid were measured at the end of each treatment period. Plasma renin activity was also determined.

Double-Blind Study in Mild-to-Moderate Essential Hypertension[5]

-

Study Design: A double-blind, parallel-group study.

-

Patient Population: 49 patients with mild-to-moderate essential hypertension.

-

Treatment Protocol:

-

Four-week placebo washout period.

-

Patients were randomized to receive one of the following for twelve weeks:

-

Hydrochlorothiazide alone

-

Spironolactone alone (at varying doses)

-

A combination of hydrochlorothiazide and spironolactone.

-

-

-

Measurements: Mean arterial blood pressure and serum potassium levels were measured.

Signaling Pathways and Synergistic Interactions

The interplay between spironolactone, hydrochlorothiazide, and the renin-angiotensin-aldosterone system (RAAS) is central to their synergistic antihypertensive effect. The following diagrams, generated using Graphviz, illustrate these complex interactions.

Figure 1: Synergistic mechanism of action at the nephron and RAAS.

Figure 2: Generalized experimental workflow for clinical trials.

Figure 3: Logical relationship of synergistic effects.

Conclusion

The combination of this compound provides a powerful and well-tolerated therapeutic option for the management of hypertension. Their synergistic mechanism of action, rooted in their complementary effects on renal sodium and potassium handling and their interplay with the renin-angiotensin-aldosterone system, results in enhanced antihypertensive efficacy and a more favorable safety profile. The quantitative data from clinical trials consistently support the superiority of the combination therapy over monotherapy in achieving blood pressure control while mitigating the risk of electrolyte disturbances. This in-depth guide provides a foundational resource for researchers and clinicians working to further understand and optimize the use of this important drug combination.

References

- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 2. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Hydrochlorothiazide and spironolactone in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison between this compound with and without alpha-methyldopa in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Spironolactone and Hydrochlorothiazide Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of spironolactone (B1682167) and hydrochlorothiazide (B1673439) is a cornerstone in the management of hypertension and edematous conditions. This therapeutic efficacy stems from the distinct yet complementary molecular mechanisms of each agent. Spironolactone, a potassium-sparing diuretic, acts as an antagonist at the mineralocorticoid and androgen receptors. Hydrochlorothiazide, a thiazide diuretic, directly inhibits the sodium-chloride cotransporter in the distal convoluted tubule. This guide provides a detailed exploration of the molecular targets of each drug, their combined effects on signaling pathways, quantitative pharmacological data, and the experimental protocols used to elucidate these mechanisms.

Spironolactone: A Dual Antagonist

Spironolactone's primary pharmacological actions are mediated through its competitive antagonism of the mineralocorticoid receptor (MR) and the androgen receptor (AR).

Primary Target: Mineralocorticoid Receptor (MR)

Spironolactone competitively binds to the mineralocorticoid receptor, primarily in the distal convoluted renal tubule, thereby inhibiting the actions of aldosterone (B195564).[1] This antagonism prevents the aldosterone-induced reabsorption of sodium and water, leading to a diuretic and antihypertensive effect, while also conserving potassium.[1]

Secondary Target: Androgen Receptor (AR)

Spironolactone also acts as a competitive antagonist of the androgen receptor.[2] This antiandrogenic activity is responsible for some of its therapeutic applications in conditions like hirsutism and acne, as well as certain side effects.[2]

Hydrochlorothiazide: A Specific Cotransporter Inhibitor

Hydrochlorothiazide's diuretic and antihypertensive effects are primarily due to its inhibition of the sodium-chloride cotransporter (NCC) located in the apical membrane of the distal convoluted tubules in the kidney.[3] By blocking this cotransporter, hydrochlorothiazide prevents the reabsorption of sodium and chloride ions, leading to increased excretion of sodium and water.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the interaction of spironolactone and hydrochlorothiazide with their molecular targets.

| Spironolactone: Receptor Binding Affinity | |

| Target | Value |

| Mineralocorticoid Receptor (MR) | IC₅₀: 24 nM[5] |

| Androgen Receptor (AR) | IC₅₀: 77 nM[5][6] |

| Glucocorticoid Receptor (GR) | IC₅₀: ~2.4 µM[1] |

| Progesterone Receptor (PR) | EC₅₀: ~740 nM (agonist)[1] |

| Hydrochlorothiazide: NCC Inhibition | |

| Target | Effect |

| Sodium-Chloride Cotransporter (NCC) | Inhibition of Na⁺ uptake[7][8] |

Signaling Pathways and Mechanisms of Action

Spironolactone and the Mineralocorticoid Receptor Signaling Pathway

Aldosterone, a mineralocorticoid hormone, binds to the cytoplasmic mineralocorticoid receptor, leading to the dissociation of heat shock proteins.[9] The activated receptor-ligand complex then translocates to the nucleus, where it binds to hormone response elements on DNA, modulating the transcription of target genes.[9] Spironolactone competitively binds to the MR, preventing aldosterone from initiating this signaling cascade.

Spironolactone's antagonism of the Mineralocorticoid Receptor signaling pathway.

Hydrochlorothiazide and the Sodium-Chloride Cotransporter

Hydrochlorothiazide directly blocks the sodium-chloride cotransporter (NCC) on the apical membrane of the distal convoluted tubule cells.[10] This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid into the cell, leading to increased excretion of these ions and consequently water.

Hydrochlorothiazide's inhibition of the Sodium-Chloride Cotransporter.

Synergistic and Overlapping Molecular Effects

Beyond their primary diuretic actions, this compound exhibit synergistic effects on vascular oxidative stress and remodeling.

Antioxidant Effects and NADPH Oxidase Inhibition

Both this compound, alone or in combination, have been shown to exert antioxidant effects.[6] A key mechanism is the inhibition of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature.[1][11]

| Effect on NADPH Oxidase Activity in Aortas of Hypertensive Rats | |

| Treatment | Effect |

| Spironolactone | Significant inhibition[1] |

| Hydrochlorothiazide | Significant inhibition[1] |

Reduction of Matrix Metalloproteinase-2 (MMP-2) Activity

Increased oxidative stress can lead to the upregulation of matrix metalloproteinases (MMPs), which are involved in vascular remodeling. Both this compound have been demonstrated to reduce the levels and activity of MMP-2 in hypertensive models.[1][6]

| Effect on Aortic MMP-2 Levels in Hypertensive Rats | |

| Treatment | Effect on Total MMP-2 |

| Spironolactone | Attenuated increase[1] |

| Hydrochlorothiazide | Attenuated increase[1] |

| Combination | Attenuated increase[1] |

Experimental Protocols

Mineralocorticoid Receptor Competitive Binding Assay

This assay determines the affinity of spironolactone for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Cell Culture and Transfection: COS-1 cells, which lack endogenous MR, are transfected with a vector expressing the human mineralocorticoid receptor ligand-binding domain (LBD).[2]

-

Ligand Binding: Transfected cells are incubated with a fixed concentration of [³H]-aldosterone (e.g., 2 nM) and varying concentrations of unlabeled spironolactone.[4]

-

Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of [³H]-aldosterone (IC₅₀) is calculated.

Workflow for Mineralocorticoid Receptor Competitive Binding Assay.

Inhibition of Sodium-Chloride Cotransporter (NCC) Activity Assay

This functional assay measures the ability of hydrochlorothiazide to inhibit the transport of sodium ions by the NCC.

Methodology:

-

Cell Culture: A suitable cell line expressing NCC (e.g., mDCT15 cells) is cultured to confluence.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of hydrochlorothiazide.

-

²²Na⁺ Uptake: The cells are then incubated with a buffer containing radioactive ²²Na⁺ for a defined period (e.g., 20 minutes).

-

Washing and Lysis: The cells are washed to remove extracellular ²²Na⁺ and then lysed.

-

Scintillation Counting: The intracellular radioactivity is measured using a scintillation counter to determine the amount of ²²Na⁺ uptake.

-

Data Analysis: The concentration of hydrochlorothiazide that inhibits 50% of the NCC-mediated ²²Na⁺ uptake is determined.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Oxidative Stress

This assay quantifies lipid peroxidation, a marker of oxidative stress, by measuring malondialdehyde (MDA) levels.

Methodology:

-

Sample Preparation: Plasma or tissue homogenate is mixed with thiobarbituric acid (TBA) and trichloroacetic acid (TCA) in an acidic solution.[12]

-

Incubation: The mixture is heated (e.g., 90-100°C) to facilitate the reaction between MDA and TBA, forming a colored product.[12]

-

Centrifugation: The sample is centrifuged to pellet precipitated proteins.[12]

-

Spectrophotometry: The absorbance of the supernatant is measured at 532 nm.[12][13]

-

Quantification: The concentration of MDA is calculated based on a standard curve.[13]

In Situ Zymography for MMP-2 Activity

This technique allows for the localization and quantification of MMP-2 activity within tissue sections.

Methodology:

-

Tissue Preparation: Frozen aortic tissue sections are prepared using a cryostat.[14]

-

Substrate Incubation: The sections are overlaid with a fluorescently quenched substrate specific for MMP-2 (e.g., DQ-gelatin).[14]

-

Incubation: The slides are incubated in a humidified chamber at 37°C to allow for enzymatic activity.

-

Fluorescence Microscopy: The sections are observed under a fluorescence microscope. Areas of MMP-2 activity will show an increase in fluorescence as the substrate is cleaved.

-

Image Analysis: The intensity of the fluorescence is quantified to determine the level of MMP-2 activity.

Conclusion

The combination of this compound offers a powerful therapeutic strategy due to their complementary actions on distinct molecular targets. Spironolactone's antagonism of the mineralocorticoid and androgen receptors, coupled with hydrochlorothiazide's specific inhibition of the sodium-chloride cotransporter, results in effective blood pressure control and management of fluid retention. Furthermore, their synergistic antioxidant and anti-inflammatory properties may provide additional cardiovascular benefits. A thorough understanding of these molecular mechanisms, supported by quantitative data and robust experimental methodologies, is crucial for the continued development and optimization of therapies targeting these pathways.

References

- 1. This compound exert antioxidant effects and reduce vascular matrix metalloproteinase-2 activity and expression in a model of renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. mmpc.org [mmpc.org]

- 4. researchgate.net [researchgate.net]

- 5. oxfordbiomed.com [oxfordbiomed.com]

- 6. This compound exert antioxidant effects and reduce vascular matrix metalloproteinase-2 activity and expression in a model of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazide-sensitive sodium chloride cotransport in early distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. The concentration of thiobarbituric acid reactive substances (TBARS) and paraoxonase activity in blood of patients with osteoarthrosis after endoprosthesis implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comparative Analysis of the Cellular Mechanisms of Spironolactone and Hydrochlorothiazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct cellular and molecular mechanisms of two widely prescribed diuretics, spironolactone (B1682167) and hydrochlorothiazide (B1673439). Beyond their well-established effects on renal electrolyte handling, these drugs exert a multitude of direct cellular actions that contribute to their therapeutic profiles and adverse effects. This document delves into their differential impacts on ion channels, signaling pathways, gene expression, and cellular processes, offering a comparative framework for researchers in pharmacology and drug development.

Core Mechanisms of Action: A Tale of Two Transporters

Spironolactone and hydrochlorothiazide exert their primary diuretic effects by targeting different components of the nephron.

-

Spironolactone: A potassium-sparing diuretic, spironolactone and its active metabolites act as competitive antagonists of the mineralocorticoid receptor (MR) .[1][2][3] This receptor, a nuclear hormone receptor, is activated by aldosterone (B195564). By blocking aldosterone's binding, spironolactone prevents the translocation of the MR to the nucleus, thereby inhibiting the transcription of aldosterone-responsive genes.[4] The primary site of this action is the aldosterone-dependent sodium-potassium exchange site in the distal convoluted tubule and collecting duct of the kidney.[2][3] This leads to decreased expression and activity of the epithelial sodium channel (ENaC) and the basolateral Na+/K+ ATPase pump, resulting in increased sodium and water excretion and potassium retention.[5][6]

-

Hydrochlorothiazide: As a thiazide diuretic, hydrochlorothiazide directly inhibits the sodium-chloride cotransporter (NCC) , encoded by the SLC12A3 gene, located on the apical membrane of the distal convoluted tubule cells.[7][8][9][10] The NCC is responsible for reabsorbing approximately 5-10% of filtered sodium.[7][8] By blocking this transporter, hydrochlorothiazide increases the luminal concentration of sodium and chloride ions, leading to enhanced natriuresis and diuresis.[9][10]

Comparative Quantitative Data on Cellular Effects

The following tables summarize the key quantitative effects of this compound on various cellular targets.

Table 1: Spironolactone - Quantitative Cellular Effects

| Cellular Target/Process | Effect | Quantitative Data | Cell/Tissue Type |

| Receptor Binding | Mineralocorticoid Receptor (MR) Antagonism | IC50: 24 nM[11] | Human |

| Androgen Receptor (AR) Antagonism | IC50: 77 nM[2][11] | Human/Rat | |

| Gene Expression | Global Gene Expression | 1018 transcripts affected (831 downregulated, 187 upregulated) at 4 hours with 100 µM[1] | Human Peripheral Blood Mononuclear Cells |

| Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6) | 70-90% inhibition of release[12] | Human Peripheral Blood Mononuclear Cells | |

| Integrin beta3 | Increased mRNA expression | Xenopus Kidney Epithelial Cells & Rat Neonatal Cardiomyocytes[7] | |

| Cardiac Fibrosis Markers | Procollagen Type I C-terminal Propeptide (PICP) | Significant reduction with 50 mg/day for 9 months[13] | Humans at risk for heart failure |

| PICP/CITP Ratio (Synthesis/Degradation) | Significant reduction with 50 mg/day for 9 months[13] | Humans at risk for heart failure | |

| Extracellular & Cellular Mass | 13.8% & 8.3% decrease, respectively[14] | Human Myocardium (HFpEF patients) | |

| Inflammation | MCP-1 and TNF-α Production (Ang II-stimulated) | Significant reduction with 10 µM[8][15] | Human Peripheral Blood Mononuclear Cells |

Table 2: Hydrochlorothiazide - Quantitative Cellular Effects

| Cellular Target/Process | Effect | Quantitative Data | Cell/Tissue Type |

| Ion Channels (Cardiac) | Ventricular Contraction | IC30: 1.85 µM; 60% decrease at 100 µM[16] | Rat Ventricular Muscle Strips |

| Fast Na+ Current (INa) | 30% depression at 100 µM[16] | Isolated Rat Ventricular Cardiomyocytes | |

| L-type Ca2+ Current (ICaL) | 20% depression at 100 µM; 33% reduction with intracellular cAMP[16] | Isolated Rat Ventricular Cardiomyocytes | |

| Transient Outward K+ Current (Ito) | 20% decrease at 100 µM[16] | Isolated Rat Ventricular Cardiomyocytes | |

| Vascular Effects | Vasodilation (Noradrenaline-induced tone) | 74 ± 12% relaxation[17][18] | Guinea Pig Mesenteric Arteries |

| Intracellular pH (pHi) | Increase of 0.21 ± 0.04[17][18] | Guinea Pig Mesenteric Arteries | |

| Signaling | RhoA mRNA | Reduced to 41 ± 12% of control[19] | Cultured Vascular Smooth Muscle Cells |

| Rho Kinase mRNA | Significantly reduced[19] | Cultured Vascular Smooth Muscle Cells | |

| Transporter Binding | Human Organic Anion Transporter 1 (hOAT1) | IC50: 126 ± 13.7 µM[20] | In vitro |

| Human Organic Anion Transporter 3 (hOAT3) | IC50: 213 ± 21.5 µM[20] | In vitro |

Signaling Pathways and Cellular Mechanisms

The cellular effects of this compound are mediated by distinct and complex signaling pathways.

Spironolactone

Spironolactone's effects extend beyond simple MR blockade, encompassing anti-inflammatory, anti-fibrotic, and genomic actions.

-

Anti-inflammatory Signaling: Spironolactone has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-6 in human peripheral blood mononuclear cells.[12][21] This effect appears to be, at least in part, independent of the mineralocorticoid receptor and may involve the modulation of transcription factors like NF-κB.[1]

-

Anti-fibrotic Pathways: In cardiac fibroblasts, aldosterone promotes proliferation and collagen production.[21] Spironolactone counteracts these effects by blocking aldosterone-induced signaling cascades. This includes the inhibition of the Rho-kinase pathway and the ACE/EGFR/ERK pathway, which are implicated in cardiovascular remodeling.

-

Genomic Effects: Spironolactone's binding to the MR prevents the receptor's translocation to the nucleus, thereby directly inhibiting the transcription of aldosterone-responsive genes.[4] One such gene is the epithelial sodium channel (ENaC), whose downregulation contributes to the diuretic effect.[5] Interestingly, spironolactone has also been shown to upregulate the expression of other genes, such as integrin beta3, in kidney and cardiac cells, suggesting a broader impact on gene regulation.[7]

Caption: Spironolactone's primary mechanism of action.

Hydrochlorothiazide

Hydrochlorothiazide's cellular effects are primarily centered on its interaction with the NCC and subsequent downstream consequences, including vasodilation.

-

NCC Inhibition and Ion Flux: The primary mechanism of hydrochlorothiazide is the inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule.[7][8][9][10] This leads to increased excretion of sodium and chloride, and consequently water.

-

Vasodilatory Mechanisms: The long-term blood pressure-lowering effect of hydrochlorothiazide is attributed in part to vasodilation.[22] Several cellular mechanisms have been proposed:

-

Opening of Calcium-Activated Potassium (KCa) Channels: Hydrochlorothiazide has been shown to open KCa channels in vascular smooth muscle cells.[22] This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing intracellular calcium and causing vasorelaxation.

-

Carbonic Anhydrase Inhibition: Hydrochlorothiazide can inhibit carbonic anhydrase in vascular smooth muscle cells.[17][18] This leads to intracellular alkalinization, which promotes the opening of KCa channels and subsequent vasodilation.[17][18]

-

Rho Kinase Pathway Inhibition: In vascular smooth muscle cells, hydrochlorothiazide has been shown to decrease the expression of RhoA and Rho kinase, which are involved in calcium sensitization and vasoconstriction.[19]

-

-

Cardiac Electrophysiology: At higher concentrations, hydrochlorothiazide can affect cardiac ion channels, including depressing the fast sodium current (INa), the L-type calcium current (ICaL), and the transient outward potassium current (Ito).[16] These effects may contribute to its cardiac side effect profile.

Caption: Hydrochlorothiazide's dual mechanisms.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide.

Patch-Clamp Electrophysiology for Ion Channel Analysis in Cardiomyocytes

-

Objective: To measure the effects of spironolactone or hydrochlorothiazide on specific ion currents in isolated cardiomyocytes.

-

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig).

-

Pipette Preparation: Borosilicate glass micropipettes are pulled and fire-polished to an appropriate resistance (typically 1-5 MΩ). The pipette is filled with an internal solution mimicking the intracellular ionic composition.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: The membrane patch is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.

-

Voltage-Clamp Recordings: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., INa, ICaL, Ito).

-

Drug Application: Spironolactone or hydrochlorothiazide is perfused into the recording chamber at various concentrations, and changes in the elicited currents are recorded and analyzed.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the changes in mRNA expression of target genes (e.g., ENaC, integrin beta3, pro-inflammatory cytokines) in response to drug treatment.

-

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., human peripheral blood mononuclear cells, kidney epithelial cells) is cultured and treated with spironolactone or hydrochlorothiazide for a specified duration.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amplification is monitored in real-time.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, normalized to a housekeeping gene (e.g., GAPDH).

-

Western Blotting for Protein Expression Analysis

-

Objective: To determine the effect of drug treatment on the protein levels of specific targets (e.g., NCC, RhoA).

-

Methodology:

-

Cell Lysis and Protein Quantification: Cells are lysed to release their protein content, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity is quantified to determine the relative protein expression.

-

Carbonic Anhydrase Activity Assay

-

Objective: To measure the inhibitory effect of hydrochlorothiazide on carbonic anhydrase activity.

-

Methodology:

-

Enzyme and Substrate Preparation: Purified carbonic anhydrase and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in an appropriate buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of hydrochlorothiazide.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces a colored product (p-nitrophenol).

-

Spectrophotometric Measurement: The rate of product formation is measured by monitoring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time.

-

Data Analysis: The inhibitory activity of hydrochlorothiazide is determined by comparing the reaction rates in the presence and absence of the drug, and an IC50 value can be calculated.

-

Caption: Overview of key experimental workflows.

Conclusion

This compound, while both classified as diuretics, exhibit remarkably different cellular and molecular mechanisms of action. Spironolactone's profile is characterized by its antagonism of the mineralocorticoid receptor, leading to downstream effects on gene expression that mediate its anti-inflammatory and anti-fibrotic properties. In contrast, hydrochlorothiazide's primary cellular action is the inhibition of the sodium-chloride cotransporter, with its vasodilatory effects likely arising from a combination of actions on potassium channels and carbonic anhydrase.

A thorough understanding of these distinct cellular effects is paramount for the rational design of novel therapeutics and for optimizing the clinical application of these established drugs. This guide provides a foundational resource for researchers and drug development professionals to explore these mechanisms further and to inform future investigations into the nuanced pharmacology of cardiovascular and renal therapeutics.

References

- 1. Effects of spironolactone on human blood mononuclear cells: mineralocorticoid receptor independent effects on gene expression and late apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The Concise Guide to Pharmacology 2013/14: Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat | PLOS One [journals.plos.org]

- 5. Antagonistic effects of finerenone and spironolactone on the aldosterone-regulated transcriptome of human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A modern automated patch-clamp approach for high throughput electrophysiology recordings in native cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spironolactone increases integrin beta3 gene expression in kidney and heart muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]

- 12. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-α and interferon-γ, and has potential in the treatment of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of spironolactone on cardiovascular function and markers of fibrosis in people at increased risk of developing heart failure: the heart ‘OMics’ in AGEing (HOMAGE) randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Anti-inflammatory effect of spironolactone on human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cardiac cellular actions of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Renal secretion of hydrochlorothiazide involves organic anion transporter 1/3, organic cation transporter 2, and multidrug and toxin extrusion protein 2-K - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spironolactone inhibits production of proinflammatory cytokines by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

pharmacogenomics of spironolactone and hydrochlorothiazide response

An In-Depth Technical Guide to the Pharmacogenomics of Spironolactone (B1682167) and Hydrochlorothiazide (B1673439) Response

Introduction

Spironolactone and hydrochlorothiazide are cornerstones in the management of hypertension and other cardiovascular conditions. Spironolactone, a potassium-sparing diuretic, functions as a mineralocorticoid receptor (MR) antagonist, counteracting the effects of aldosterone. Hydrochlorothiazide, a thiazide diuretic, inhibits the sodium-chloride cotransporter in the distal convoluted tubule, leading to increased sodium and water excretion.[1] Despite their widespread use, patient response to these medications exhibits significant inter-individual variability in both efficacy and adverse effects. This variability is, in part, governed by the genetic makeup of an individual. Pharmacogenomics seeks to elucidate these genetic determinants to pave the way for personalized therapeutic strategies, maximizing efficacy while minimizing adverse reactions. This guide provides a comprehensive overview of the current knowledge on the pharmacogenomics of this compound, tailored for researchers, scientists, and drug development professionals.

Pharmacogenomics of Hydrochlorothiazide Response

The antihypertensive effect of hydrochlorothiazide is primarily mediated by its influence on renal sodium handling. Genetic variations in genes involved in this pathway, as well as other blood pressure regulatory mechanisms, can significantly alter a patient's response to the drug.

Genetic Variants Influencing Efficacy

A substantial body of research has identified several genetic loci associated with the blood pressure-lowering effects of hydrochlorothiazide. Key findings from prominent studies are summarized below.

Table 1: Genetic Variants Associated with Blood Pressure Response to Hydrochlorothiazide

| Gene | SNP | Allele/Genotype | Effect on Blood Pressure (BP) Response | Population | p-value | Citation |

| NEDD4L | rs4149601 | G allele | Greater BP reduction | Caucasians | <0.05 | [2][3][4] |

| NEDD4L | rs292449 | C allele (in GC haplotype with rs4149601-G) | Greater BP response | Caucasians | 0.0006 (SBP), 0.006 (DBP) | [5] |

| ADD1 | rs4961 (Gly460Trp) | Trp allele | Better antihypertensive response | Mixed | 0.001 | [4][6] |

| PRKCA | rs16960228 | A allele | Greater SBP and DBP response | European Americans | 3.3x10⁻⁸ (DBP) | [6][7] |

| GNAS-EDN3 region | rs2273359 | - | Associated with SBP response | European Americans | 5.5x10⁻⁸ | [7] |

| BEST3 | rs61747221 | AA+AG genotypes | Better antihypertensive response compared to GG | Mixed | <0.05 | [1] |

| HSD3B1 | - | - | Strong correlation with BP response | Caucasians | <2.28x10⁻⁴ | [1] |

| YEATS4 | rs7297610 | CC homozygotes | Associated with HCTZ response in African Americans | African Americans | <0.05 | [1] |

| ACE | I/D polymorphism | II genotype | Better antihypertensive response than DD | Meta-analysis | 0.256 (standard differences in means) | [8][9] |

| CACNA1C | rs114758661 | - | Associated with SBP response in treatment-naïve patients | African Americans | 1.12x10⁻⁸ | [10] |

| PRKAG2, DCC, EPHX2 | Multiple SNPs | Genetic risk score | Higher score associated with better SBP and DBP response | Caucasians | 1x10⁻⁸ (SBP), 3x10⁻⁹ (DBP) | [11] |

Genetic Variants Associated with Adverse Metabolic Effects

Thiazide diuretics are known to cause metabolic disturbances, including hyperglycemia and dyslipidemia.[12] Genetic factors can predispose individuals to these adverse effects.

Table 2: Genetic Variants Associated with Adverse Metabolic Effects of Hydrochlorothiazide

| Gene | SNP | Allele/Genotype | Associated Adverse Effect | Population | p-value | Citation |

| NELL1 | rs12279250, rs4319515 | At-risk allele | Increased fasting triglycerides | African Americans | <5x10⁻⁸ | [13] |

| HMGCS | - | - | Associated with elevated blood glucose | African Americans and Caucasians | <0.05 | [9][14] |

Signaling Pathways and Mechanisms

The pharmacogenomic associations with hydrochlorothiazide response often relate to the intricate pathways of renal sodium transport and blood pressure regulation. The NEDD4L gene, for instance, encodes an E3 ubiquitin ligase that regulates the degradation of the epithelial sodium channel (ENaC), a key player in sodium reabsorption.[15][16] Variants in NEDD4L that reduce its function can lead to increased ENaC activity, salt sensitivity, and a more pronounced response to the natriuretic effect of hydrochlorothiazide.

Figure 1. Simplified pathway of hydrochlorothiazide action and NEDD4L-mediated ENaC regulation.

Experimental Protocols

The identification of these genetic associations relies on robust clinical and laboratory methodologies. A typical experimental workflow is outlined below.

Study Design: Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) study The PEAR study was a prospective, randomized, open-label clinical trial designed to identify genetic predictors of antihypertensive drug response.[2][5]

-

Patient Population: The study enrolled patients aged 17-65 with uncomplicated essential hypertension. Participants underwent a washout period from previous antihypertensive medications.

-

Intervention: Patients were randomized to receive either hydrochlorothiazide or atenolol (B1665814) monotherapy for a specified duration (e.g., 4-8 weeks). Blood pressure was measured at baseline and after treatment.

-

Genotyping: DNA was extracted from whole blood samples. Genome-wide genotyping was performed using high-density single-nucleotide polymorphism (SNP) arrays (e.g., Illumina HumanOmni1-Quad).

-

Statistical Analysis: Linear regression models were used to test for association between each SNP and the change in systolic (SBP) and diastolic (DBP) blood pressure. Analyses were adjusted for covariates such as age, sex, baseline blood pressure, and principal components of ancestry to control for population stratification.[5] A genome-wide significance threshold (e.g., p < 5x10⁻⁸) was applied to account for multiple testing.[10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Association of variants in NEDD4L with blood pressure response and adverse cardiovascular outcomes in hypertensive patients treated with thiazide diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A functional variant of the NEDD4L gene is associated with beneficial treatment response with β-blockers and diuretics in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypertension pharmacogenomics: in search of personalized treatment approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association of variants in NEDD4L with blood pressure response and adverse cardiovascular outcomes in hypertensive patients treated with thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacogenomics And Hypertension: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Effects of ACE and ADD1 gene polymorphisms on blood pressure response to hydrochlorothiazide: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacogenomics of Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic Contributors of Efficacy and Adverse Metabolic Effects of Chlorthalidone in African Americans from the Genetics of Hypertension Associated Treatments (GenHAT) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Demographic, environmental, and genetic predictors of metabolic side effects of hydrochlorothiazide treatment in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genetics, Ancestry, and Hypertension: Implications for Targeted Antihypertensive Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic Variation in Hydrochlorothiazide Response‐Related Genes Among Hypertensive Individuals in Soweto, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. NEDD4L NEDD4 like E3 ubiquitin protein ligase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Spironolactone and Hydrochlorothiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of two commonly prescribed diuretics, spironolactone (B1682167) and hydrochlorothiazide (B1673439). While both drugs are primarily known for their effects on blood pressure regulation, emerging evidence suggests they may also modulate oxidative stress, albeit through different mechanisms. This document summarizes key quantitative data from published studies, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and cardiovascular science who are interested in the pleiotropic effects of these medications.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension. Consequently, the antioxidant potential of cardiovascular drugs is an area of significant research interest. Spironolactone, a mineralocorticoid receptor (MR) antagonist, and hydrochlorothiazide, a thiazide diuretic, are mainstays in the treatment of hypertension. Beyond their primary pharmacological actions, studies have begun to explore their effects on oxidative stress pathways. This guide provides a comprehensive overview of the current in vitro evidence regarding the antioxidant properties of these two drugs.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies investigating the antioxidant effects of spironolactone and hydrochlorothiazide.

Table 1: Effects of this compound on NADPH Oxidase Activity

| Drug | Cell Type | Agonist | Drug Concentration (µmol/L) | Inhibition of NADPH Oxidase Activity | Reference |

| Spironolactone | Rat Aortic Smooth Muscle Cells (A7r5) | Angiotensin II | 1 | Significant inhibition (P < 0.05) | [1] |

| Hydrochlorothiazide | Rat Aortic Smooth Muscle Cells (A7r5) | Angiotensin II | 1 | Significant inhibition (P < 0.05) | [1] |

| Spironolactone + Hydrochlorothiazide | Rat Aortic Smooth Muscle Cells (A7r5) | Angiotensin II | 1 (each) | Significant inhibition (P < 0.05) | [1] |

| Spironolactone | Human Umbilical Artery Endothelial Cells (HUAECs) | Aldosterone (100 nmol/L) | 1 | Marked inhibition of aldosterone-induced increase in Nox2, p47phox, and p22phox protein expression | [2] |

Table 2: Effects of this compound on Reactive Oxygen Species (ROS) Production

| Drug | Cell/Tissue Type | Method | Drug Concentration (µmol/L) | Effect on ROS | Reference |

| Spironolactone | Rat Aortic Smooth Muscle Cells (A7r5) | Lucigenin Chemiluminescence | 1, 10, 100 | No significant direct antioxidant effect on leucocytes and aortas | [1] |

| Hydrochlorothiazide | Rat Aortic Smooth Muscle Cells (A7r5) | Lucigenin Chemiluminescence | 1, 10 | No significant direct antioxidant effect on leucocytes and aortas | [1] |

| Hydrochlorothiazide | Rat Aortic Smooth Muscle Cells (A7r5) | Lucigenin Chemiluminescence | 100 | Small antioxidant effect | [1] |

| Hydrochlorothiazide | In vitro (chemical system) | Electron Paramagnetic Resonance (EPR) | 672 | No scavenging effect on superoxide (B77818) radicals | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the in vitro antioxidant properties of this compound.

Cell Culture

-

Rat Aortic Smooth Muscle Cells (RASMCs, A7r5 line): Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Human Umbilical Artery Endothelial Cells (HUAECs): Primary HUAECs are isolated and cultured in endothelial cell growth medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Measurement of NADPH Oxidase Activity

This protocol is based on lucigenin-enhanced chemiluminescence.

-

Cell Preparation: Cultured cells (e.g., RASMCs) are washed with phosphate-buffered saline (PBS) and then incubated with the agonist (e.g., angiotensin II) in the presence or absence of spironolactone or hydrochlorothiazide for a specified time.

-

Lysis: Cells are scraped into a lysis buffer containing protease inhibitors.

-

Chemiluminescence Assay:

-

An aliquot of the cell lysate is added to a tube suitable for a chemiluminescence reader.

-

Lucigenin (5 µmol/L) is added as the chemiluminescent probe.

-

The reaction is initiated by the addition of NADPH (100 µmol/L) as the substrate.

-

Chemiluminescence is measured over time using a luminometer.

-

-

Data Analysis: The results are typically expressed as relative light units (RLU) per milligram of protein. The inhibitory effect of the drugs is calculated as the percentage reduction in chemiluminescence compared to the agonist-treated control.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes a general method for assessing ROS levels in cells.

-

Cell Treatment: Cells are seeded in a multi-well plate and treated with the drugs of interest (spironolactone or hydrochlorothiazide) for a defined period.

-

Probe Loading: A fluorescent or chemiluminescent probe sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for general ROS, or dihydroethidium (B1670597) (DHE) for superoxide) is added to the cells and incubated.

-

ROS Measurement:

-

For fluorescent probes, the fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope.

-

For chemiluminescent probes, the signal is measured using a luminometer.

-

-

Data Analysis: The change in fluorescence or chemiluminescence is indicative of the level of intracellular ROS. Results are often normalized to cell number or protein concentration.

Standard In Vitro Antioxidant Assays (DPPH, ABTS, FRAP)

While specific studies applying these assays to this compound were not identified in the search, the following are standard protocols for assessing direct radical scavenging and reducing power.

-

Reagent Preparation: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared. For the assay, a working solution is made by diluting the stock to achieve an absorbance of approximately 1.0 at 517 nm.

-

Reaction: The test compound (dissolved in a suitable solvent) is mixed with the DPPH working solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: The test compound is added to the diluted ABTS•+ solution.

-

Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

-

Reaction: The test sample is added to the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO4·7H2O.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for spironolactone's antioxidant effect and a general workflow for in vitro antioxidant assays.

Caption: Signaling pathway of spironolactone's indirect antioxidant effect.

Caption: General experimental workflow for in vitro antioxidant assessment.

Discussion and Conclusion

The available in vitro evidence suggests that spironolactone exerts antioxidant effects primarily through an indirect mechanism involving the inhibition of NADPH oxidase, a major source of ROS in the vasculature. By antagonizing the mineralocorticoid receptor, spironolactone can attenuate aldosterone-induced upregulation of NADPH oxidase subunits, thereby reducing ROS production and oxidative stress.

In contrast, the direct antioxidant properties of hydrochlorothiazide appear to be limited. While one study showed a minor antioxidant effect at a high concentration, another using a more direct measure of radical scavenging found no effect. This suggests that the clinical benefits of hydrochlorothiazide are likely independent of direct antioxidant activity.

It is important to note the absence of studies employing standard direct antioxidant assays like DPPH, ABTS, or FRAP for either spironolactone or hydrochlorothiazide. Such studies would be valuable to definitively characterize their potential for direct radical scavenging.

References

- 1. This compound exert antioxidant effects and reduce vascular matrix metalloproteinase-2 activity and expression in a model of renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spironolactone Inhibits NADPH Oxidase-Induced Oxidative Stress and Enhances eNOS in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Evidence for Spironolactone and Hydrochlorothiazide in Cardiac Remodeling: A Technical Guide

Introduction

Cardiac remodeling, a compensatory response of the heart to various pathological stimuli such as myocardial infarction and hypertension, involves alterations in ventricular size, shape, and function. This process is characterized by key pathological features including cardiac hypertrophy, fibrosis, and inflammation. If left unchecked, remodeling can lead to heart failure, a condition with significant morbidity and mortality. Spironolactone (B1682167), a mineralocorticoid receptor antagonist (MRA), and hydrochlorothiazide (B1673439), a thiazide diuretic, are two pharmacological agents that have been investigated for their potential to mitigate adverse cardiac remodeling. This technical guide provides an in-depth overview of the preclinical evidence for these drugs, focusing on their mechanisms of action, experimental validation in animal models, and quantitative effects on key markers of cardiac health.

Spironolactone: Targeting the Mineralocorticoid Receptor

Spironolactone's primary mechanism of action in the context of cardiac remodeling is the blockade of the mineralocorticoid receptor (MR), which prevents the binding of aldosterone (B195564). Aldosterone, a key component of the renin-angiotensin-aldosterone system (RAAS), is known to have direct pro-fibrotic and pro-inflammatory effects on the myocardium, independent of its effects on blood pressure.[1][2]

Signaling Pathway and Mechanism of Action

Aldosterone binding to the MR in cardiomyocytes and cardiac fibroblasts triggers a cascade of downstream signaling events that promote hypertrophy, collagen deposition, and inflammation. Spironolactone competitively inhibits this binding, thereby attenuating these pathological processes. Key signaling pathways implicated include the transforming growth factor-beta 1 (TGF-β1)/Smad pathway and the Rho-kinase (ROCK) pathway, both of which are central to the fibrotic response.[3][4] Spironolactone has been shown to downregulate the expression of pro-fibrotic markers such as collagen I and III, as well as inflammatory cytokines.[3][4]

Preclinical Data Summary

Numerous preclinical studies have demonstrated the beneficial effects of spironolactone on cardiac remodeling in various animal models.

| Study (Citation) | Animal Model | Treatment Protocol | Key Quantitative Findings |

| Mondaca-Ruff et al. (2021)[3][5] | DOCA-salt hypertensive rats | Spironolactone for 3 weeks | Reduced myocardial hypertrophy, fibrosis, and ROCK activation to control levels. |

| Coulet et al. (2005)[6] | Aortic valve regurgitation rats | Spironolactone for 6 months | Decreased total heart weight, right ventricular and left atrial mass; reduced LV expression of collagen I mRNA. |

| Li et al. (2010)[7] | Pacing-induced atrial fibrillation dogs | Spironolactone for 6 weeks | Inhibited atrial fibrosis, dilatation, and myolysis; reduced expression of caspase-3, bax, calpain I, and MMP-9. |

| Mac-Gowan et al. (2002)[1] | Myocardial infarction rats | Spironolactone treatment | Reduced atrial fibrosis. |

| Tsyvian et al. (2011)[8] | Partial nephrectomy rats | Spironolactone (20 mg/kg/day) | Attenuated diastolic dysfunction and cardiac fibrosis. |

| Peng et al. (2015) | Spontaneously hypertensive rats (SHRs) | Spironolactone treatment | Decreased quantities of collagen I and the ratio of collagen I/III in myocardial tissue. |

Experimental Protocols

-

DOCA-Salt Hypertension Model: As described by Mondaca-Ruff et al. (2021), male Sprague-Dawley rats are subjected to deoxycorticosterone acetate (B1210297) (DOCA)-salt induced hypertension. After a period of established hypertension (e.g., 3 weeks), animals are treated with spironolactone. Cardiac hypertrophy and fibrosis are then assessed after a further treatment period (e.g., 3 weeks).[3][5]

-

Myocardial Infarction Model: A common model involves the ligation of the left anterior descending coronary artery in rats, as detailed in studies like the one by Mac-Gowan et al. (2002). This procedure induces a myocardial infarction, leading to subsequent cardiac remodeling. Spironolactone is then administered to evaluate its effects on post-infarction remodeling.[1]

-

Spontaneously Hypertensive Rat (SHR) Model: This genetic model of hypertension, used by Peng et al. (2015), allows for the study of cardiac remodeling in the context of chronic hypertension. Spironolactone's effects on collagen deposition and myocardial fibrosis are evaluated in these animals.

Hydrochlorothiazide: Beyond Diuresis

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that primarily acts on the distal convoluted tubule of the kidney to inhibit sodium reabsorption. While its main therapeutic effect in hypertension is related to reducing blood volume and peripheral resistance, preclinical evidence suggests that HCTZ may also exert direct cardioprotective effects.[9]

Signaling Pathway and Mechanism of Action

The direct cardiac effects of HCTZ are less well-defined than those of spironolactone. However, studies suggest that HCTZ can modulate several signaling pathways involved in cardiac remodeling. It has been shown to inhibit the angiotensin II type 1 receptor pathway, leading to a reduction in plasma angiotensin II and aldosterone levels.[10] Furthermore, HCTZ has been found to inhibit the TGF-β/Smad signaling pathway and the Rho-kinase (ROCK) pathway, both of which are crucial for the development of cardiac fibrosis.[3][10] Some evidence also points to an inhibitory effect on the sodium-hydrogen exchanger 1 (NHE1), which may contribute to its cardioprotective effects.[11]

Preclinical Data Summary

Preclinical studies have provided evidence for the beneficial effects of hydrochlorothiazide on cardiac remodeling, often comparable to other established cardioprotective agents.

| Study (Citation) | Animal Model | Treatment Protocol | Key Quantitative Findings |

| Luo et al. (2017)[10] | Ischemic heart failure rats | Hydrochlorothiazide for 8 weeks | Improved ejection fraction (49.4% vs. 40.1% in control); reduced cardiac interstitial fibrosis and collagen volume fraction (9.7% vs. 15.9% in control). |

| Tourneur et al. (1995)[12] | Stroke-prone SHRs | Hydrochlorothiazide (20 mg/kg/day) for 44 days | Prevented development of cardiac hypertrophy (heart weight to body weight ratio: 4.61 vs. 5.39 in untreated); reduced myocyte hypertrophy by 21%. |

| Dong et al. (2011)[13] | Myocardial infarction rats | Hydrochlorothiazide (12.5 mg/kg/day) for 8 weeks | Improved ejection fraction and left ventricular end-systolic pressure; reduced collagen volume fraction and proinflammatory cytokine levels. |

| Mondaca-Ruff et al. (2021)[3][5] | DOCA-salt hypertensive rats | Hydrochlorothiazide for 3 weeks | Reduced blood pressure, myocardial hypertrophy, and fibrosis; decreased myocardial ROCK activation. |

Experimental Protocols

-

Ischemic Heart Failure Model: As described by Luo et al. (2017), ischemic heart failure is induced in rats. Following the induction, animals are treated with hydrochlorothiazide for a specified period (e.g., 8 weeks). Cardiac function is then assessed using techniques like echocardiography, and cardiac tissues are analyzed for markers of fibrosis and signaling pathway activation.[10]

-

Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP) Model: This model, utilized by Tourneur et al. (1995), involves treating young SHR-SP rats with hydrochlorothiazide over a period of several weeks. The development of cardiac hypertrophy and fibrosis is then evaluated through morphological and immunohistochemical analysis.[12]

Conclusion

The preclinical evidence strongly supports the beneficial roles of both spironolactone and hydrochlorothiazide in mitigating adverse cardiac remodeling. Spironolactone, through its well-established mechanism of mineralocorticoid receptor antagonism, effectively reduces cardiac fibrosis and inflammation. Hydrochlorothiazide, in addition to its diuretic and antihypertensive effects, appears to exert direct cardioprotective actions by modulating key signaling pathways involved in hypertrophy and fibrosis. These findings from various animal models provide a solid foundation for the clinical use of these agents in patients at risk of or with established heart failure, and they continue to be important subjects of research for further elucidating their precise molecular mechanisms and optimizing their therapeutic applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrochlorothiazide Reduces Cardiac Hypertrophy, Fibrosis and Rho-Kinase Activation in DOCA-Salt Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spironolactone alleviates myocardial fibrosis via inhibition of Ets-1 in mice with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. corpus.ulaval.ca [corpus.ulaval.ca]

- 7. Effects of spironolactone on atrial structural remodelling in a canine model of atrial fibrillation produced by prolonged atrial pacing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spironolactone Attenuates Experimental Uremic Cardiomyopathy by Antagonizing Marinobufagenin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiac cellular actions of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrochlorothiazide modulates ischemic heart failure-induced cardiac remodeling via inhibiting angiotensin II type 1 receptor pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Dapagliflozin in Combination with Hydrochlorothiazide on Cardiac Remodeling in Rats with Heart Failure After Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diuretic effects on cardiac hypertrophy in the stroke prone spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of hydrochlorothiazide on cardiac remodeling in a rat model of myocardial infarction-induced congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Effects of Spironolactone and Hydrochlorothiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the current scientific literature investigating the anti-inflammatory properties of the diuretic medications spironolactone (B1682167) and hydrochlorothiazide (B1673439), both individually and in combination. Spironolactone, a mineralocorticoid receptor antagonist, has demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways. In contrast, the direct anti-inflammatory activity of hydrochlorothiazide, a thiazide diuretic, is less established, with some studies suggesting potential immunomodulatory effects while others show a lack of significant impact on inflammatory markers. This guide synthesizes the available preclinical and clinical data, presents detailed experimental methodologies, and visualizes the proposed mechanisms of action to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Spironolactone and hydrochlorothiazide are commonly prescribed diuretics for the management of hypertension and edema.[1] While their primary mechanisms of action on renal electrolyte and water transport are well-understood, emerging evidence suggests that these drugs may possess secondary pharmacological effects, including modulation of the inflammatory response.[2][3] Understanding these pleiotropic effects is crucial for optimizing therapeutic strategies and identifying new potential applications for these established drugs.

This guide focuses on the anti-inflammatory properties of this compound. It will delve into the molecular mechanisms, summarize key experimental findings, and provide detailed protocols from pivotal studies to facilitate further research in this area.

Anti-inflammatory Effects of Spironolactone

Spironolactone has been shown to exert notable anti-inflammatory effects in various experimental and clinical settings.[4][5] These effects appear to be mediated, at least in part, independently of its mineralocorticoid receptor (MR) antagonist activity.[6]

Molecular Mechanisms of Action

The anti-inflammatory action of spironolactone is believed to involve the suppression of pro-inflammatory cytokine production and the modulation of intracellular signaling pathways.

-

Inhibition of Pro-inflammatory Cytokines: Spironolactone has been demonstrated to markedly suppress the transcription and release of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[4][5] This inhibitory effect has been observed in ex vivo-activated human blood leukocytes.[4]

-

Modulation of Transcription Factors: The regulation of cytokine gene expression is a complex process involving multiple transcription factors. Studies have suggested that spironolactone may influence the activity of critical transcription factors such as Nuclear Factor-kappa B (NF-κB), CEBPβ, and MYC, which are central to the inflammatory response.[6]

Summary of Preclinical and Clinical Findings

Numerous studies have investigated the anti-inflammatory potential of spironolactone. A summary of key quantitative data is presented in the tables below.

Key Experimental Protocols

2.3.1. Ex Vivo Activation of Human Blood Leukocytes

-

Objective: To assess the effect of spironolactone on cytokine production by human leukocytes.

-

Methodology:

-

Whole blood was collected from healthy human donors.

-

Leukocytes were isolated using a density gradient centrifugation method.

-

Cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Leukocytes were pre-incubated with varying concentrations of spironolactone for 1 hour.

-

Cells were then stimulated with lipopolysaccharide (LPS) and phytohemagglutinin-A (PHA) to induce cytokine production.

-

After 24 hours of incubation, supernatants were collected for cytokine measurement using enzyme-linked immunosorbent assay (ELISA).

-

Gene expression analysis was performed on cell lysates using microarray technology.[4]

-

2.3.2. Animal Model of Renovascular Hypertension

-

Objective: To evaluate the antioxidant and anti-inflammatory effects of spironolactone in a rat model of hypertension.

-

Methodology:

-

Renovascular hypertension was induced in male Wistar rats by placing a silver clip on the left renal artery (2K1C model).

-

Rats were randomly assigned to receive spironolactone, hydrochlorothiazide, a combination of both, or a vehicle control via oral gavage for 4 weeks.

-

Systolic blood pressure was monitored weekly using the tail-cuff method.

-

At the end of the treatment period, aortic tissue was harvested.

-

Oxidative stress was assessed by measuring malondialdehyde (MDA) levels and NAD(P)H oxidase activity in aortic homogenates.

-

Matrix metalloproteinase-2 (MMP-2) activity and expression, markers of vascular remodeling and inflammation, were determined by gelatin zymography and immunohistochemistry.[7][8]

-

Anti-inflammatory Effects of Hydrochlorothiazide

The evidence for a direct anti-inflammatory effect of hydrochlorothiazide is less robust compared to spironolactone.

Molecular Mechanisms of Action

The precise mechanisms by which hydrochlorothiazide might influence inflammation are not well-defined. Some studies suggest potential immunomodulatory effects on macrophages.[9] It is primarily known for its action on the distal convoluted tubules in the kidneys, leading to increased excretion of sodium and water.[3][10]

Summary of Preclinical and Clinical Findings

Studies investigating the anti-inflammatory effects of hydrochlorothiazide have yielded mixed results.

-

One study comparing the effects of eprosartan (B1671555) (an angiotensin II receptor blocker) with hydrochlorothiazide in hypertensive patients found that while both drugs lowered blood pressure, only eprosartan significantly reduced markers of inflammation and oxidation, such as neutrophil superoxide (B77818) anion generating capacity, soluble monocyte chemotactic protein-1, and soluble vascular cell adhesion molecule.[11] Hydrochlorothiazide showed no significant changes in these parameters.[11]

-

Conversely, a study in mice suggested that hydrochlorothiazide can increase the expression of the co-stimulatory molecule CD86 on macrophages, potentially modulating the humoral immune response.[9]

-

A case report has also linked hydrochlorothiazide to drug-induced systemic lupus erythematosus, an inflammatory autoimmune disease, suggesting a potential for pro-inflammatory effects in susceptible individuals.[12]

Combined Anti-inflammatory Effects of this compound

Research specifically investigating the combined anti-inflammatory effects of this compound is limited.

Summary of Preclinical Findings

A key study in a rat model of renovascular hypertension provides some insight into the combined effects on vascular inflammation and oxidative stress.

-

This study found that both this compound, when administered alone or in combination, attenuated hypertension-induced increases in oxidative stress and reduced the activity and expression of MMP-2 in the aorta.[7][8]

-

The combination of the two drugs did not appear to produce a synergistic effect on these parameters beyond the effects observed with each drug individually in this particular model.[7]

Data Presentation

Table 1: Effect of Spironolactone on Pro-inflammatory Cytokine Release from Human Leukocytes

| Cytokine | Inhibition by Spironolactone | Reference |

| TNF-α | 70-90% | [4] |

| Lymphotoxin | 70-90% | [4] |

| IFN-γ | 70-90% | [4] |

| GM-CSF | 70-90% | [4] |

| IL-6 | 70-90% | [4] |

Table 2: Effect of Spironolactone on Inflammatory and Fibrotic Markers in Patients with Hypertension and Diabetes

| Marker | Effect of Spironolactone | Reference |

| hs-CRP | Decreased | [13] |

| TNF-α | Decreased | [13] |

| NIIINP | Decreased | [13] |

| PICP | Decreased | [13] |

Table 3: Effects of this compound on Vascular Oxidative Stress and MMP-2 in a Rat Model of Renovascular Hypertension

| Treatment Group | Aortic MDA Levels (nmol/mg protein) | Aortic MMP-2 Activity (arbitrary units) | Reference |

| Control | 1.2 ± 0.1 | 100 ± 5 | [7] |

| 2K1C + Vehicle | 2.5 ± 0.2 | 180 ± 10 | [7] |

| 2K1C + Spironolactone | 1.5 ± 0.1 | 120 ± 8 | [7] |

| 2K1C + Hydrochlorothiazide | 1.6 ± 0.2 | 125 ± 7 | [7] |

| 2K1C + Combination | 1.4 ± 0.1 | 118 ± 9 | [7] |

| *p < 0.05 compared to 2K1C + Vehicle. Data are presented as mean ± SEM. |

Visualizations

Caption: Proposed anti-inflammatory signaling pathway of spironolactone.

Caption: Experimental workflow for investigating vascular effects.

Discussion and Future Directions

The available evidence strongly suggests that spironolactone possesses significant anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokine production. This effect may contribute to its beneficial cardiovascular outcomes beyond its diuretic and antihypertensive actions. The underlying mechanisms, potentially involving the modulation of key transcription factors like NF-κB, warrant further investigation.

In contrast, the role of hydrochlorothiazide in inflammation is less clear. While some studies suggest potential immunomodulatory effects, others indicate a lack of significant anti-inflammatory activity. The observation of hydrochlorothiazide-induced lupus in a case report highlights the complexity of its interaction with the immune system.

The limited research on the combination of this compound suggests that they may have additive effects on reducing vascular oxidative stress and remodeling in the context of hypertension. However, more studies are needed to elucidate their combined effects on systemic inflammatory markers and in different disease models.

Future research should focus on:

-

Conducting head-to-head clinical trials comparing the anti-inflammatory effects of this compound in various patient populations.

-

Investigating the specific intracellular signaling pathways modulated by spironolactone to identify potential novel therapeutic targets.

-

Exploring the potential synergistic or antagonistic anti-inflammatory effects of the combination therapy in different inflammatory conditions.

-

Evaluating the clinical relevance of these anti-inflammatory effects in long-term cardiovascular and renal outcomes.

Conclusion